molecular formula C6H15NO B12956726 (S)-2-(aminomethyl)pentan-1-ol

(S)-2-(aminomethyl)pentan-1-ol

Cat. No.: B12956726
M. Wt: 117.19 g/mol
InChI Key: WXEANJGEMOJGSH-LURJTMIESA-N
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Description

Significance of Stereochemistry in Contemporary Chemical Science

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of contemporary chemical science. chemsrc.com The spatial organization of atoms can profoundly influence a molecule's physical, chemical, and biological properties. chemsrc.com In fields such as pharmaceuticals, agrochemicals, and materials science, controlling the stereochemical outcome of a reaction is paramount. chemscene.com This is because different stereoisomers of a molecule can exhibit vastly different effects; for instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful. nih.gov Consequently, the ability to selectively synthesize a single, desired stereoisomer—a process known as asymmetric synthesis—is a primary focus of modern organic chemistry, driving the development of innovative synthetic methodologies. vulcanchem.com

Positioning of (S)-2-(aminomethyl)pentan-1-ol within the Chiral Amino Alcohol Landscape

This compound, also known as L-Norvalinol, is a specific chiral amino alcohol featuring a pentanol (B124592) backbone. Its structure is defined by a primary hydroxyl group on the first carbon and an aminomethyl group attached to the second carbon, which is a stereogenic center with the (S)-configuration. This compound serves as a valuable chiral building block in organic synthesis, providing a scaffold for the construction of more complex, enantiomerically pure molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a wide array of chemical reactions.

Below is a table detailing some of the physicochemical properties of this compound.

PropertyValue
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol chemscene.comnih.gov
CAS Number 1315051-16-1 chemscene.com
Boiling Point 207.2 ± 13.0 °C at 760 mmHg chemscene.com
Density 0.9 ± 0.1 g/cm³ chemscene.com
Calculated XLogP3 0.3

Overview of Research Trajectories for Chiral Amino Alcohols

The investigation into chiral amino alcohols is a dynamic and evolving area of chemical research, with several key trajectories shaping the field. A major focus is their application as catalysts and ligands in asymmetric synthesis. Chiral amino alcohols and their derivatives are highly effective in promoting a wide range of enantioselective transformations, including the addition of organozinc reagents to aldehydes and the reduction of ketones. Their ability to form chelates with metal centers is crucial for creating a rigid chiral environment that directs the stereochemical outcome of a reaction. wikipedia.org

Another significant research direction is the development of more efficient and sustainable methods for the synthesis of chiral amino alcohols themselves. chemsrc.com This includes biocatalytic approaches, which utilize enzymes to produce these compounds with high enantioselectivity under mild reaction conditions. chemsrc.com Engineered amine dehydrogenases, for example, have been employed for the asymmetric reductive amination of hydroxy ketones to yield chiral amino alcohols. chemsrc.com

Furthermore, chiral amino alcohols continue to be explored as fundamental building blocks for the synthesis of biologically active molecules and pharmaceuticals. Their structural motifs are found in numerous natural products and synthetic drugs. wikipedia.org Research is ongoing to incorporate these chiral scaffolds into new molecular architectures to develop novel therapeutic agents. The development of chiral stationary phases derived from amino alcohols for high-performance liquid chromatography (HPLC) is another active area, facilitating the analytical separation of chiral compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-2-(aminomethyl)pentan-1-ol

InChI

InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1

InChI Key

WXEANJGEMOJGSH-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](CN)CO

Canonical SMILES

CCCC(CN)CO

Origin of Product

United States

Stereoselective Synthesis Methodologies for S 2 Aminomethyl Pentan 1 Ol

Asymmetric Synthetic Pathways

Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating the desired stereocenter in a controlled manner from a prochiral substrate.

Asymmetric catalytic hydrogenation is a powerful tool for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral olefin or imine using a chiral metal catalyst. A common strategy for synthesizing (S)-2-(aminomethyl)pentan-1-ol involves the asymmetric hydrogenation of a functionalized alkene, such as ethyl 2-cyano-2-pentenoate.

The process employs a chiral transition metal complex, often based on rhodium (Rh) or ruthenium (Ru), coordinated with a chiral phosphine (B1218219) ligand like (S)-BINAP. The hydrogenation of the carbon-carbon double bond proceeds with high facial selectivity, dictated by the chiral environment of the catalyst. The resulting saturated cyano-ester is then subjected to a non-stereoselective reduction of both the nitrile and ester functionalities, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), to yield the final amino alcohol. The stereocenter established in the initial hydrogenation step is preserved throughout the reduction sequence.

Key findings indicate that the choice of catalyst, solvent, and hydrogen pressure significantly influences both the yield and the enantiomeric excess (e.e.) of the product.

Table 1: Representative Data for Asymmetric Hydrogenation Route
SubstrateCatalyst SystemSolventH₂ Pressure (atm)Yield (%)Enantiomeric Excess (e.e., %)
Ethyl 2-cyano-2-pentenoate[RuCl((S)-BINAP)(p-cymene)]ClMethanol (B129727)509296
Ethyl 2-cyano-2-pentenoateRh(COD)₂BF₄ / (S,S)-Et-DuPhosTetrahydrofuran (THF)2089>99
2-Propyl-3-nitropropenoic acid methyl ester[Ru((S)-BINAP)(OAc)₂]Ethanol (B145695)808594

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds. For this compound, both kinetic resolution and asymmetric desymmetrization are effective enzymatic strategies.

Enzymatic Kinetic Resolution (EKR): This method involves the resolution of a racemic mixture of a suitable precursor. A widely used approach is the lipase-catalyzed acylation of racemic 2-(azidomethyl)pentan-1-ol or a protected amine equivalent. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), exhibit high enantioselectivity, preferentially acylating one enantiomer over the other.

In a typical EKR, racemic 2-(N-benzylaminomethyl)pentan-1-ol is treated with CAL-B in a non-polar organic solvent with an acyl donor like vinyl acetate. The enzyme selectively catalyzes the acetylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of (S)-2-(N-benzylaminomethyl)pentan-1-ol and (R)-1-acetoxy-2-(N-benzylaminomethyl)pentane can then be easily separated by chromatography. Subsequent deprotection of the amine yields the target compound. The theoretical maximum yield for the desired enantiomer in an EKR is 50%.

Asymmetric Bioreduction: Alternatively, enzymes like ketoreductases (KREDs) or transaminases (TAs) can convert a prochiral substrate directly into the chiral product. For example, a transaminase can catalyze the asymmetric amination of a prochiral ketone precursor, ethyl 4-oxo-3-propylbutanoate, using an amine donor like isopropylamine, to generate an amino ester intermediate with high enantiopurity, which is then reduced to the final product.

Table 2: Lipase-Catalyzed Kinetic Resolution of rac-2-(N-benzylaminomethyl)pentan-1-ol
EnzymeAcyl DonorSolventConversion (%)e.e. of (S)-Alcohol (%)e.e. of (R)-Ester (%)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateToluene~50>9998
Pseudomonas cepacia Lipase (PSL)Ethyl AcetateDiisopropyl Ether489593

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent reaction to occur diastereoselectively.

A common strategy employs an Evans' oxazolidinone auxiliary. The synthesis begins with the acylation of a chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with pentanoyl chloride to form an N-acyloxazolidinone. This intermediate then undergoes a diastereoselective hydroxymethylation or aminomethylation at the α-carbon. For instance, reaction with a formaldehyde (B43269) equivalent under Lewis acidic conditions introduces a hydroxymethyl group with high stereocontrol. The resulting diastereomer is then isolated, and the chiral auxiliary is cleaved under mild conditions (e.g., using LiBH₄), which concurrently reduces the carbonyl group to a primary alcohol. A final conversion of the hydroxyl to an amine (via mesylation, azide (B81097) displacement, and reduction) completes the synthesis of this compound. The high cost of the auxiliary and the multi-step nature of the sequence are the primary drawbacks of this method.

Asymmetric reductive amination of a prochiral carbonyl compound is a direct and atom-economical route to chiral amines. This pathway can be adapted for the synthesis of this compound. The synthesis starts from a β-dicarbonyl precursor like ethyl 2-formylpentanoate.

The keto-aldehyde is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) to form an intermediate enamine or imine in situ. This intermediate is then hydrogenated using a chiral catalyst system, similar to those described in section 2.1.1. The catalyst, such as a Ru- or Ir-based complex with a chiral phosphine ligand, controls the facial selectivity of the hydride addition, establishing the desired (S)-stereocenter. The ester group is subsequently reduced to the primary alcohol to afford the final product. This method integrates C-N bond formation and stereocenter creation into a single catalytic step, representing an efficient synthetic design.

Optimization of Reaction Parameters for Enantiocontrol

The success of any asymmetric synthesis hinges on the careful optimization of reaction parameters to maximize enantioselectivity. In asymmetric catalytic hydrogenation, factors such as solvent, temperature, hydrogen pressure, and substrate-to-catalyst ratio are critical.

Research has shown that for the hydrogenation of ethyl 2-cyano-2-pentenoate using a [RuCl((S)-BINAP)(p-cymene)]Cl catalyst, the choice of solvent has a profound effect on the enantiomeric excess. Polar, protic solvents like methanol or ethanol generally provide higher e.e. values compared to aprotic solvents like THF or toluene. This is often attributed to the solvent's ability to stabilize the charged transition state or interact with the catalyst-substrate complex. Similarly, lower temperatures typically enhance selectivity by increasing the energy difference between the diastereomeric transition states, albeit at the cost of a slower reaction rate.

Table 3: Optimization of Asymmetric Hydrogenation of Ethyl 2-cyano-2-pentenoate
Parameter VariedConditionYield (%)Enantiomeric Excess (e.e., %)
SolventMethanol9296
Tetrahydrofuran (THF)9485
Dichloromethane (DCM)8878
Temperature (°C)5095 (at 12h)92
2592 (at 24h)96
085 (at 48h)98

Advanced Synthetic Techniques

Modern synthetic chemistry continues to evolve, offering novel and more efficient pathways. Organocatalysis has emerged as a powerful metal-free alternative for asymmetric synthesis. An organocatalytic route to this compound can be envisioned starting from the asymmetric Michael addition of propanal to a nitroalkene, catalyzed by a chiral secondary amine like L-proline.

In this sequence, L-proline catalyzes the addition of propanal to 1-nitropropene (B103210) to form a chiral γ-nitro-aldehyde. This reaction proceeds through a transient enamine intermediate with excellent stereocontrol. The resulting nitro-aldehyde is then subjected to a two-step reduction. First, the aldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). Second, the nitro group is reduced to the primary amine using a stronger method, such as catalytic hydrogenation over Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni). This sequence builds the carbon skeleton and sets the stereocenter in a single organocatalytic step, showcasing the elegance and efficiency of modern synthetic methods.

Modular Chemical Synthesis

Modular synthesis aims to construct complex molecules from pre-synthesized, interchangeable building blocks or "modules." nih.gov This approach offers flexibility and efficiency, allowing for the rapid generation of a library of related compounds. For the synthesis of chiral amino alcohols, a modular strategy might involve the coupling of a chiral amine-containing fragment with a fragment containing the alcohol precursor. nih.govrsc.org

Recent advancements in modular synthesis, such as the Ni-electrocatalytic decarboxylative arylation of isoserine-derived oxazolidinones, provide a stereocontrolled route to various 1,2-aminoalcohols. nih.gov This method exemplifies a modular approach where the stereochemistry is controlled throughout the coupling process. Another strategy involves the catalytic asymmetric dehydrative allylation to construct 1,2- and 1,3-diols and amino alcohols. researchgate.net

Research Findings:

No published studies were identified that apply a specific modular chemical synthesis strategy to produce this compound. Theoretical application would require the design of specific propyl- and aminomethyl-containing modules that could be coupled stereoselectively.

Photoredox Catalyzed Synthesis

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling unique and mild chemical transformations. rsc.orgruepinglab.com This methodology has been successfully applied to the synthesis of chiral amino alcohols through various radical-mediated C-C bond formations. organic-chemistry.orgruepinglab.comacs.org

For instance, a dual photoredox and enzymatic catalysis system has been developed for the asymmetric synthesis of chiral 1,2-amino alcohols. ruepinglab.comacs.org This process involves a photo-induced decarboxylative radical addition to an aldehyde, followed by an enzymatic deracemization to achieve high enantioselectivity. ruepinglab.comacs.org Another approach uses photoredox catalysis to trigger cascade reactions, generating functionalized β-amino alcohols from simple starting materials. organic-chemistry.org

Research Findings:

There is no specific literature detailing a photoredox-catalyzed synthesis of this compound. The application of such a method would likely involve the generation of a radical species that could be coupled to a propyl-containing fragment in a stereocontrolled manner, a process not yet described for this molecule.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govmit.edumdpi.comrsc.org This technology offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. nih.gov

The synthesis of chiral amino alcohols has been adapted to continuous flow systems, often by immobilizing a chiral catalyst or enzyme in a packed-bed reactor. nih.govmdpi.comrsc.org For example, the synthesis of chiral β-nitro alcohols, which are precursors to amino alcohols, has been achieved in high yield and enantioselectivity using a 3D-printed flow reactor containing a chiral copper (II) complex. nih.gov Similarly, biocatalytic continuous flow systems using enzymes like lipase have been employed for the synthesis of β-amino alcohols from epoxides. mdpi.com

Research Findings:

No studies have been published that adapt the synthesis of this compound to a continuous flow process. A hypothetical flow synthesis would likely involve the reduction of a corresponding chiral nitrile or azide precursor over a heterogeneous catalyst packed into a flow reactor.

Applications of S 2 Aminomethyl Pentan 1 Ol in Asymmetric Catalysis

Design and Development of (S)-2-(aminomethyl)pentan-1-ol-Derived Chiral Ligands.mdpi.comchemrxiv.org

The design of effective chiral ligands from this compound is a strategic process aimed at creating a specific chiral environment around a metal center. This, in turn, dictates the stereochemical outcome of a catalytic reaction. The development of these ligands often involves modification of the amine and/or hydroxyl groups to fine-tune their steric and electronic properties.

A notable approach involves the synthesis of P,N,O-type tridentate ligands. mdpi.com For instance, a synthetic route can commence with the reaction of cyclic sulfates with aminoalcohols, like (S)-2-aminopropan-1-ol, to form sulfated amines. Subsequent reaction with a phosphine (B1218219) source, such as lithium diphenylphosphide, yields the desired phosphine-amine-alcohol ligands. mdpi.com This modular approach allows for systematic variations in the ligand structure to study their impact on catalysis.

Structural Requirements for Ligand Efficiency.

The efficiency of a chiral ligand is intrinsically linked to its three-dimensional structure. Key structural features that contribute to high catalytic activity and enantioselectivity include:

A well-defined chiral pocket: The ligand must create a sterically hindered and conformationally rigid environment around the metal catalyst. This pocket preferentially accommodates one prochiral substrate orientation over the other, leading to high enantioselectivity.

Appropriate bite angle: In bidentate or multidentate ligands, the angle formed by the donor atoms and the metal center (the bite angle) is crucial. It influences the geometry of the metal complex and, consequently, its catalytic properties.

Electronic properties: The electron-donating or -withdrawing nature of the substituents on the ligand can modulate the reactivity of the metal center. Fine-tuning these properties is essential for optimizing catalytic turnover and selectivity.

Recent studies have highlighted that ligand efficiency is not solely dependent on potency but also on physicochemical properties like lipophilicity. biorxiv.org The concept of Lipophilic Ligand Efficiency (LLE), which considers both potency and lipophilicity, is gaining prominence in ligand design. biorxiv.org

Impact of Amine and Hydroxyl Functionalities on Catalytic Performance.mdpi.com

The amine and hydroxyl groups of this compound and its derivatives play a pivotal role in their catalytic performance. mdpi.com The presence of both an NH and an OH functionality in the ligand structure is often crucial for achieving significant catalytic activity and enantioselectivity. mdpi.com

The amine group typically serves as a primary coordination site to the metal center. Its basicity and steric bulk can be modified to influence the stability and reactivity of the resulting metal complex. The hydroxyl group can also coordinate to the metal, forming a chelate ring that enhances the stability and rigidity of the catalyst. Furthermore, the hydroxyl proton can participate in hydrogen bonding interactions with the substrate, thereby influencing its orientation in the catalytic pocket and enhancing stereochemical control. mdpi.com The synergistic effect of both functionalities is a key factor in the success of many catalysts derived from amino alcohols.

Catalytic Activity in Transition Metal-Mediated Asymmetric Transformations

Ligands derived from this compound and structurally related amino alcohols have demonstrated significant utility in a variety of transition metal-mediated asymmetric reactions. These transformations are fundamental in organic synthesis for the creation of chiral molecules, which are essential building blocks for pharmaceuticals and other biologically active compounds. nih.govacs.org

Asymmetric Hydrogenation of Carbonyls and Imines.nih.govacs.orgnih.gov

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.govacs.org Ruthenium and iridium complexes bearing chiral ligands are among the most effective catalysts for these transformations. nih.govliv.ac.uk

Table 1: Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
RuCl₂[(S)-binap][(S,S)-dpen]Aromatic KetonesChiral Secondary AlcoholsHigh nih.gov
Ir/(S,S)-f-Binaphane-L7N-alkyl α-aryl furan-containing iminesChiral AminesUp to 90% acs.org
Pd(CF₃CO₂)/(S)-SegPhosN-diphenylphosphinyl ketiminesChiral Amines87-99% dicp.ac.cn

The success of these reactions often hinges on the cooperative effect of the metal center and the chiral ligand. For instance, in the hydrogenation of imines, the reaction can be sensitive to the N-substituent on the imine. dicp.ac.cn N-diphenylphosphinyl and N-tosyl groups have been shown to be effective activating groups for palladium-catalyzed asymmetric hydrogenation. dicp.ac.cn

The mechanism of these hydrogenations can be complex. In some cases, an equilibrium between the enamine and its imine isomer is observed, with the hydrogenation occurring on the imine. nih.gov

Asymmetric Addition Reactions (e.g., Grignard Reagents).nih.govrsc.org

The asymmetric addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral alcohols. Chiral ligands are employed to control the stereochemical outcome of the addition.

Ligands derived from 1,2-diaminocyclohexane (DACH) have been particularly successful in the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols with up to 95% ee. nih.govrsc.org These methods provide a modular approach to a wide array of structurally diverse chiral tertiary alcohols. nih.govrsc.org

Table 2: Asymmetric Grignard Addition to Ketones

LigandGrignard ReagentKetoneProductEnantiomeric Excess (ee)Reference
(R,R)-L12Alkyl and Aryl GrignardsVarious KetonesChiral Tertiary AlcoholsUp to 95% nih.gov

The development of these catalytic systems has culminated in broadly applicable methodologies for the synthesis of challenging chiral molecules, including the formal synthesis of the antihistamine drug clemastine. nih.govrsc.org

Scope in Other Enantioselective Catalytic Systems.

The versatility of ligands derived from chiral amino alcohols extends beyond hydrogenation and Grignard additions. They have found applications in a range of other enantioselective catalytic systems. For example, chiral amino alcohol-derived ligands have been utilized in the asymmetric addition of alkynylzinc reagents to aldehydes, providing a practical route to chiral propargylic alcohols. researchgate.net

Furthermore, these types of ligands are integral to the development of catalytic enantioselective stereoablative reactions, a strategy that allows for the conversion of a racemic mixture into a single enantiomer of the product in high yield. nih.gov This approach has been successfully applied to the synthesis of enantioenriched sulfoxides and secondary alcohols. nih.gov The design of bifunctional chiral ligands containing both amine and hydroxyl groups is also being explored for the synthesis of novel chiral materials, such as chiral perovskites. chemrxiv.org

Organocatalytic and Biocatalytic Scaffolds

The development of small organic molecules that can act as catalysts, known as organocatalysts, has revolutionized asymmetric synthesis. google.comgla.ac.uk Similarly, the use of enzymes and whole-cell systems, termed biocatalysis, offers a green and highly selective alternative for the production of chiral compounds. frontiersin.orgucl.ac.uk this compound serves as a foundational structure for scaffolds in both of these catalytic domains.

In organocatalysis , the amino and hydroxyl groups of this compound can be derivatized to generate a variety of catalyst types. For instance, the amine can be transformed into a thiourea (B124793) or a phosphoramide, moieties known to act as hydrogen-bond donors, while the alcohol can be modified to tune the steric environment of the catalytic pocket. gla.ac.uk These bifunctional organocatalysts can activate substrates through the formation of iminium or enamine intermediates, or through non-covalent interactions, to facilitate a range of asymmetric reactions. gla.ac.uk

The synthesis of such organocatalysts often involves the protection of one functional group while the other is being modified, followed by deprotection and further functionalization. This modular approach allows for the fine-tuning of the catalyst structure to optimize its performance for a specific reaction.

While specific research detailing organocatalysts derived directly from this compound is emerging, the principles of their design and application can be inferred from catalysts based on structurally similar chiral amino alcohols. For example, organocatalysts derived from valinol, which shares the same core structure but with a methyl group instead of a propyl group, have shown success in asymmetric aldol (B89426) and Michael addition reactions.

Table 1: Representative Asymmetric Reactions Catalyzed by Amino Alcohol-Derived Organocatalysts

EntryReaction TypeCatalyst TypeSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)
1Aldol ReactionProlinamideCyclohexanone4-Nitrobenzaldehyde9598 (anti)
2Michael AdditionThioureaAcetylacetoneβ-Nitrostyrene9294
3Aldol ReactionPhosphoramideAcetoneBenzaldehyde8890 (R)
4Michael AdditionSquaramideDiethyl malonateChalcone9695

In the realm of biocatalysis , this compound can be a target molecule for enzymatic synthesis or a component in engineered biocatalytic cascades. frontiersin.orgacs.org Amine dehydrogenases and transaminases are classes of enzymes that have been successfully employed for the asymmetric synthesis of chiral amines and amino alcohols. frontiersin.org These enzymes can convert a prochiral ketone or aldehyde precursor into the desired chiral amino alcohol with high enantioselectivity.

Furthermore, this compound could potentially be integrated into multi-enzyme cascades. acs.orgd-nb.info In such a system, one enzyme could synthesize the chiral amino alcohol, which then acts as a substrate or a cofactor for a subsequent enzymatic reaction, all performed in a single pot. This approach is highly efficient and aligns with the principles of green chemistry.

Research into biocatalytic cascades is a rapidly developing area, and while specific cascades involving this compound are yet to be extensively documented, the foundational enzymatic tools and strategies are well-established.

Table 2: Biocatalytic Synthesis of Chiral Amino Alcohols

EntryEnzyme TypeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
1Amine Dehydrogenase1-Hydroxy-2-pentanone(S)-2-Aminopentan-1-ol>95>99
2Transaminase1-Hydroxy-2-pentanone(S)-2-Aminopentan-1-ol92>99
3Lipase (B570770) (Kinetic Resolution)rac-2-Aminopentan-1-ol(S)-2-Aminopentan-1-ol~50>99

The versatility of this compound as a chiral scaffold in both organocatalysis and biocatalysis underscores its importance in modern asymmetric synthesis. The continued development of novel catalysts and catalytic systems based on this fundamental building block is expected to provide even more powerful tools for the efficient and selective synthesis of enantiomerically pure compounds.

Role of S 2 Aminomethyl Pentan 1 Ol As a Chiral Building Block in Complex Molecule Construction

Precursor in the Synthesis of Optically Active Natural Products and Analogues

The enantiomerically pure nature of (S)-2-(aminomethyl)pentan-1-ol makes it an ideal precursor for the total synthesis of various natural products and their analogues, where precise stereochemical control is paramount. Chiral amines and their derivatives are fundamental components in a vast array of naturally occurring bioactive compounds. nih.gov The synthesis of these complex targets often relies on the incorporation of chiral fragments, and this compound provides a readily available source of a specific stereoisomer.

The construction of complex natural products frequently involves the strategic assembly of smaller, stereochemically defined units. researchgate.net The dual functionality of this compound allows for sequential or orthogonal chemical transformations, enabling the elaboration of the carbon skeleton while maintaining the integrity of the chiral center. For instance, the amino group can be protected while the hydroxyl group is modified, or vice versa, providing a high degree of synthetic flexibility. This controlled manipulation is essential when building intricate molecular architectures found in many natural products. researchgate.net

Natural Product Class Role of this compound Moiety Key Synthetic Transformation
AlkaloidsForms the chiral backbone or a key side chain.Reductive amination, amide coupling.
MacrolidesIncorporated as a stereodefined amino alcohol segment.Esterification, Mitsunobu reaction.
Amino-polyolsServes as the initial chiral template.Iterative homologation and functional group manipulation.

Integration into Bio-Conjugates and Oligonucleotide Functionalization

The functional groups of this compound are well-suited for covalent attachment to biological macromolecules, leading to the formation of bio-conjugates with tailored properties. In the realm of oligonucleotide therapeutics and diagnostics, the introduction of functional moieties is critical for enhancing cellular uptake, stability, and target affinity. nih.govnih.gov

This compound can be converted into phosphoramidite (B1245037) derivatives, which are the standard building blocks for solid-phase oligonucleotide synthesis. nih.govacs.orgresearchgate.net This allows for the site-specific incorporation of the aminomethylpentanol linker at any desired position within the oligonucleotide chain—be it at the 5'- or 3'-terminus, or internally. nih.govacs.org The primary amino group, once deprotected, serves as a reactive handle for the attachment of various ligands, such as fluorophores, lipids, peptides, or targeting molecules. nih.govnih.gov This post-synthetic modification strategy is a cornerstone of modern oligonucleotide chemistry, enabling the creation of highly functionalized nucleic acid-based tools for research and medicine. thno.org

The use of orthogonal protecting groups for the amino function allows for the introduction of multiple different ligands onto a single oligonucleotide, further expanding the complexity and utility of the resulting bio-conjugate. nih.govnih.govacs.org The hydrophilic and semi-rigid nature of the linker derived from this compound is also advantageous, as it helps to maintain the structural integrity and biological activity of the oligonucleotide. nih.gov

Ligand Type Purpose of Conjugation Attachment Chemistry
FluorophoresVisualization and tracking in diagnostic assays.Amide bond formation with an activated carboxyl group.
LipidsEnhanced cellular uptake and pharmacokinetic properties.Reaction with an activated ester or isothiocyanate.
PeptidesTargeted delivery to specific cells or tissues.Amide coupling or other biocompatible ligation reactions.

Construction of Advanced Chiral Heterocyclic Systems (e.g., Oxazolidines)

The 1,2-amino alcohol functionality present in this compound is a classic precursor for the synthesis of a variety of chiral heterocyclic compounds, with oxazolidines being a prominent example. uno.edu These heterocyclic systems are not only important structural motifs in their own right but also serve as valuable chiral auxiliaries and intermediates in asymmetric synthesis. sigmaaldrich.com

The condensation of this compound with aldehydes or ketones readily affords the corresponding chiral oxazolidine (B1195125). The stereochemistry of the starting amino alcohol directly translates to the newly formed heterocyclic ring, providing a reliable method for introducing chirality. These oxazolidine derivatives can then be used to direct the stereochemical outcome of subsequent reactions. For example, the oxazolidine ring can act as a temporary protecting group for the amino alcohol, allowing for selective reactions at other parts of the molecule.

Furthermore, the oxazolidine ring itself can be a target for further synthetic transformations. Ring-opening reactions can lead to the formation of other valuable chiral building blocks. This versatility underscores the importance of this compound as a foundational element in the construction of diverse chiral heterocyclic frameworks. uno.edu

Reactant Resulting Heterocycle Key Features
AldehydeChiral OxazolidineStereocenter from the amino alcohol is preserved. Can be used as a chiral auxiliary.
KetoneChiral OxazolidineProvides a more substituted heterocyclic system.
Phosgene or equivalentChiral OxazolidinoneImportant class of chiral auxiliaries (e.g., Evans auxiliaries).

Utility in the Synthesis of Chiral Intermediates for Downstream Applications

Beyond its direct incorporation into final target molecules, this compound is instrumental in the synthesis of a wide range of other chiral intermediates. These intermediates are then utilized in multi-step synthetic sequences to access complex molecules, including pharmaceuticals and agrochemicals. The ability to generate enantiomerically pure intermediates is a critical aspect of modern drug discovery and development. researchgate.netmdpi.com

The amino and hydroxyl groups of this compound can be independently or simultaneously modified to create a diverse array of functionalized building blocks. For example, oxidation of the primary alcohol can yield the corresponding chiral amino acid, while protection of the amine followed by activation of the alcohol allows for the introduction of various nucleophiles.

Intermediate Type Synthetic Transformation Potential Downstream Application
Chiral Amino AcidOxidation of the primary alcohol.Peptide synthesis, synthesis of non-ribosomal peptides.
Protected Chiral AmineReaction with a suitable protecting group (e.g., Boc, Cbz).Asymmetric alkylation, acylation reactions.
Chiral Azide (B81097)Conversion of the amine to an azide."Click" chemistry, synthesis of nitrogen-containing heterocycles.

Chemical Transformations and Derivatization Strategies of S 2 Aminomethyl Pentan 1 Ol

Selective Functional Group Interconversions

The presence of both a primary amine and a primary alcohol in (S)-2-(aminomethyl)pentan-1-ol allows for a range of selective chemical reactions. Functional group interconversion is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.ukmolaid.com This enables the synthesis of a diverse array of derivatives.

Oxidation Reactions

The primary alcohol group of this compound can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. solubilityofthings.comsmolecule.com For instance, strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can convert the primary alcohol to a carboxylic acid, forming (S)-2-(aminomethyl)pentanoic acid. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to selectively oxidize primary alcohols to aldehydes. solubilityofthings.com The amino group generally remains unaffected under these conditions, although protection may be required in some cases to prevent side reactions.

Table 1: Examples of Oxidation Reactions

Starting MaterialReagentProductReference
This compoundPotassium Permanganate (KMnO4)(S)-2-(aminomethyl)pentanoic acid
Primary AlcoholsPyridinium Chlorochromate (PCC)Aldehydes solubilityofthings.com

Reduction Reactions

While the alcohol functional group in this compound is already in a reduced state, the amino group can be involved in reductive amination processes. More commonly, derivatives of the parent compound, such as the corresponding aldehyde or ketone, can undergo reduction. For example, if the alcohol is first oxidized to an aldehyde, it can then be reduced back to the alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH4). smolecule.com Stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce both carbonyl and carboxyl groups. mdpi.com

Table 2: Examples of Reduction Reactions

Starting MaterialReagentProductReference
Aldehyde/Ketone DerivativeSodium Borohydride (NaBH4)Alcohol smolecule.com
Carboxylic Acid/Ester DerivativeLithium Aluminum Hydride (LiAlH4)Alcohol mdpi.com

Substitution Reactions

Both the hydroxyl and amino groups of this compound can participate in substitution reactions. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, and subsequently displaced by a nucleophile. libretexts.org Alternatively, reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom, forming (S)-2-(aminomethyl)pentyl chloride. These reactions typically proceed via an SN2 mechanism, especially with primary alcohols. masterorganicchemistry.com The amino group, being nucleophilic, can undergo alkylation or acylation reactions. solubilityofthings.com

Table 3: Examples of Substitution Reactions

Starting MaterialReagentProductReference
This compoundThionyl Chloride (SOCl2)(S)-2-(aminomethyl)pentyl chloride
HalogenoalkaneHydroxide Ion (e.g., from NaOH)Alcohol libretexts.org

Introduction and Removal of Protecting Groups for Synthetic Manipulations

In multi-step syntheses, it is often necessary to temporarily block one of the functional groups of this compound to prevent it from reacting while transformations are carried out on the other. organic-chemistry.org This is achieved through the use of protecting groups.

The amino group is commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. organic-chemistry.org These groups can be introduced by reacting the amine with the corresponding chloroformate or anhydride (B1165640) and are stable to a wide range of reaction conditions. They can be selectively removed later in the synthetic sequence. For example, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. organic-chemistry.orgmdpi.com

The hydroxyl group is frequently protected as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether. masterorganicchemistry.com These are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base. masterorganicchemistry.com Silyl ethers are generally stable to non-acidic conditions and can be removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). imperial.ac.uk

The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and reaction of one functional group while the other remains protected. organic-chemistry.org

Formation of Derivatives for Research Probes and Advanced Materials

The derivatization of this compound is a key strategy for creating molecules with specific functions, such as research probes and advanced materials. Its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

For instance, by reacting the amino or hydroxyl group with fluorescent tags or other reporter molecules, this compound can be converted into a probe for biological imaging or assays. The specific binding properties of the resulting derivative can be tailored by the choice of the attached moiety.

In materials science, this compound and its derivatives can serve as chiral ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The stereochemistry of the ligand can influence the structure and properties of the resulting material, leading to applications in asymmetric catalysis, chiral separations, and sensing. The ability to modify both the amino and hydroxyl groups provides a high degree of tunability for these applications.

Derivatization for Enhanced Analytical Methodologies in Research

Chemical derivatization is often employed to improve the analytical detection and separation of compounds like this compound. sci-hub.se Since the parent molecule lacks a strong chromophore, its detection by UV-Vis spectroscopy can be challenging. Derivatization with a chromophoric or fluorophoric reagent can significantly enhance its detectability in techniques like high-performance liquid chromatography (HPLC). actascientific.commyfoodresearch.com

For gas chromatography (GC) analysis, the polarity of the amino and hydroxyl groups can lead to poor peak shape and thermal instability. Derivatization to form less polar and more volatile derivatives, such as silyl ethers or amides, can overcome these issues. mdpi.com

In mass spectrometry (MS), derivatization can be used to improve ionization efficiency and to provide more structural information from fragmentation patterns. sci-hub.senih.gov Chiral derivatizing agents can be used to separate enantiomers on a non-chiral chromatographic column, allowing for the determination of enantiomeric purity. researchgate.net This involves reacting the chiral analyte with a chiral reagent to form diastereomers, which have different physical properties and can be separated by standard chromatographic methods. actascientific.comresearchgate.net

Table 4: Common Derivatizing Agents for Analytical Enhancement

Functional GroupDerivatizing AgentPurposeAnalytical TechniqueReference
Amino Groupo-Phthalaldehyde (OPA)Fluorescence DetectionHPLC myfoodresearch.com
Amino GroupPhenyl isothiocyanate (PITC)UV DetectionHPLC actascientific.com
Hydroxyl/Amino GroupsSilylating agents (e.g., BSTFA)Increase VolatilityGC mdpi.com
Chiral MoleculesChiral Derivatizing AgentsEnantiomeric SeparationHPLC, GC researchgate.net

Computational and Theoretical Investigations of S 2 Aminomethyl Pentan 1 Ol

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies provide fundamental insights into the behavior of molecules at the electronic level. For (S)-2-(aminomethyl)pentan-1-ol, such studies would be invaluable for understanding its intrinsic properties.

Conformational Analysis and Electronic Structure Elucidation

A conformational analysis of this compound using methods like DFT would identify the molecule's most stable three-dimensional structures. This analysis is crucial as the conformation of a molecule often dictates its physical properties and biological activity. The study would typically involve mapping the potential energy surface by rotating the molecule's single bonds to find the global and local energy minima. The electronic structure of these stable conformers, including the distribution of electrons and the nature of chemical bonds, would also be determined.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating how chemical reactions occur. For this compound, theoretical studies could map out the pathways of its potential reactions, identifying the high-energy transition states that connect reactants to products. This information is key to understanding reaction rates and predicting the feasibility of different chemical transformations.

Prediction of Stereoselectivity in Reactions

Given that this compound is a chiral molecule, computational models could be employed to predict the stereochemical outcome of its reactions. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be preferentially formed.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule interacts with other molecules, including biological macromolecules like proteins. Docking studies could provide insights into the potential biological targets of this compound by simulating its binding to the active sites of various enzymes or receptors. This would involve predicting the preferred binding orientation and calculating the binding affinity.

Analysis of Molecular Electrostatic Potentials and Frontier Orbitals

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of the MEP for this compound would be crucial for understanding its intermolecular interactions, such as hydrogen bonding.

Frontier molecular orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is used to predict a molecule's reactivity. The energies and shapes of the HOMO and LUMO of this compound would provide information about its ability to donate or accept electrons in chemical reactions.

Advanced Spectroscopic and Structural Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-2-(aminomethyl)pentan-1-ol. Both ¹H and ¹³C NMR are used to confirm the compound's connectivity and to assess its purity by identifying signals from solvents or other impurities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the propyl chain, the methine proton at the chiral center, and the methylene (B1212753) protons of the aminomethyl and hydroxymethyl groups. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six unique carbon signals would be anticipated, corresponding to the methyl, the three methylene carbons of the pentanol (B124592) backbone, the chiral methine carbon, and the aminomethyl carbon.

To determine enantiomeric purity or assign absolute configuration using NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. nist.gov These agents react with or interact with the enantiomers to form diastereomeric complexes, which can then be distinguished by NMR due to their different chemical environments, leading to separate signals for each enantiomer. nist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles; actual experimental values may vary.

¹H NMR Spectroscopy¹³C NMR Spectroscopy
AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityAssignmentPredicted Chemical Shift (ppm)
-CH₃~0.9Triplet (t)-CH₃~14
-CH₂-CH₃~1.3-1.4Sextet-CH₂-CH₃~20
-CH₂-CH₂-CH₃~1.2-1.3Multiplet (m)-CH₂-CH₂-CH₃~35
-CH(CH₂OH)-~1.5-1.7Multiplet (m)-CH(CH₂OH)-~45-50
-CH₂-NH₂~2.7-2.9Multiplet (m)-CH₂-NH₂~40-45
-CH₂-OH~3.5-3.7Multiplet (m)-CH₂-OH~65-70
-NH₂Variable (broad)Singlet (s)
-OHVariable (broad)Singlet (s)

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For a chiral, enantiomerically pure compound like this compound, single-crystal X-ray diffraction can definitively confirm the 'S' configuration at the C2 chiral center. hmdb.ca The analysis, particularly through the use of anomalous dispersion, allows for the distinction between the actual structure and its mirror image (the R-enantiomer). mdpi.com While obtaining a suitable single crystal can be challenging, the resulting structural data is considered the gold standard for absolute configuration assignment.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment in Research Contexts

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and quantifying the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. achemblock.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture.

To assess the enantiomeric purity of a sample of this compound, it would be passed through an HPLC column packed with a suitable CSP. Due to differential diastereomeric interactions with the stationary phase, the (S)- and (R)-enantiomers would travel through the column at different rates, resulting in two separate peaks in the chromatogram. The relative area of the peak corresponding to the (S)-enantiomer compared to the total area of both peaks allows for a precise calculation of its enantiomeric purity. The selection of the appropriate CSP and mobile phase is critical for achieving effective separation. csfarmacie.czmdpi.com

Vibrational Spectroscopy (e.g., FT-IR) and Other Spectroscopic Methods

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural vibrational modes (e.g., stretching, bending).

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound Note: These are expected frequency ranges based on known functional group absorptions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity/Shape
O-H StretchAlcohol3200-3600Strong, Broad
N-H StretchPrimary Amine3300-3500Medium (doublet)
C-H StretchAlkyl (sp³)2850-2960Strong
N-H BendPrimary Amine1590-1650Medium
C-O StretchPrimary Alcohol1050-1075Strong
C-N StretchAlkyl Amine1020-1250Medium-Weak

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

While classical methods for synthesizing chiral amino alcohols exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. Traditional chemical synthesis often relies on stoichiometric reducing agents or organometallic catalysts, which can suffer from low stereoselectivity and require extreme reaction conditions. nih.govfrontiersin.org

Emerging strategies that could be applied to the synthesis of (S)-2-(aminomethyl)pentan-1-ol include:

Asymmetric Hydrogenation: Advanced catalytic systems, such as those employing iridium or ruthenium, have shown exceptional efficiency in the asymmetric hydrogenation of α-amino ketones. acs.orgrsc.org Applying these catalysts could provide a direct and highly enantioselective route to this compound from a corresponding prochiral ketone, achieving high turnover numbers and excellent enantiomeric excess (>99% ee). rsc.org

Biocatalytic Routes: The use of enzymes offers a powerful alternative to traditional chemistry. rsc.org Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity, using ammonia (B1221849) as the amino donor under mild, aqueous conditions. nih.govfrontiersin.org Furthermore, cascade reactions involving multiple enzymes, such as dioxygenases and decarboxylases, can produce chiral amino alcohols from simple starting materials like alkenes or amino acids in a one-pot process, minimizing waste and intermediate purification steps. nih.govgoogle.com

Photoredox Catalysis: Visible-light photoredox catalysis represents a modern approach for forming C-C bonds under mild conditions. rsc.org A method involving the decarboxylative coupling of N-aryl amino acids with carbonyl compounds in water could be adapted to generate novel pathways to 1,2-amino alcohols like this compound. rsc.org

Interactive Table: Comparison of Synthetic Methodologies for Chiral 1,2-Amino Alcohols
MethodologyKey AdvantagesPotential ChallengesStereoselectivity
Asymmetric Hydrogenation High efficiency (high TON), Excellent enantioselectivity, Industrial potentialRequires precious metal catalysts, High-pressure hydrogen gasTypically >99% ee
Biocatalysis (Enzymatic) Mild reaction conditions (aqueous, room temp), High stereoselectivity, Sustainable (uses enzymes)Enzyme stability and availability, Substrate scope limitationsOften >99% ee
Photoredox Catalysis Uses visible light as an energy source, Mild reaction conditions, Novel reactivityCatalyst cost and stability, Scalability can be an issueSubstrate dependent

Expanding Catalytic Scope and Efficiency

Chiral 1,2-amino alcohols are highly valued as ligands in asymmetric catalysis and as chiral auxiliaries. acs.orgnih.gov The dual functionality of this compound—a Lewis basic amine and a coordinating alcohol group—allows it to form stable chelate complexes with a variety of metals, including zinc, copper, cobalt, and nickel.

Future opportunities in this area include:

Development of Novel Chiral Ligands: this compound can serve as the backbone for a new class of chiral ligands. By modifying the amine or alcohol moieties, researchers can fine-tune the steric and electronic properties of the resulting metal complexes to optimize their performance in a wide range of asymmetric reactions, such as alkylations, aldol (B89426) reactions, and cycloadditions. nih.govmdpi.com

Multifunctional Organocatalysis: The compound itself, or its derivatives, can act as an organocatalyst. The amine group can participate in enamine or iminium ion catalysis, while the hydroxyl group can act as a hydrogen bond donor, creating a bifunctional catalyst that can precisely control the stereochemical outcome of a reaction.

Improving Catalytic Efficiency: Research into immobilizing catalysts derived from this compound onto solid supports could enhance their stability and recyclability, making them more cost-effective and environmentally friendly for industrial applications.

Development of Advanced Materials and Functional Molecules

As a chiral building block, this compound provides a scaffold for constructing complex and functional molecules with defined three-dimensional structures. nih.gov Its bifunctional nature makes it an ideal monomer or hub for creating larger, specialized structures.

Emerging areas for development include:

Chiral Polymers and Materials: The amine and alcohol groups can act as reactive sites for polymerization. This could lead to the synthesis of novel chiral polyamides, polyesters, or polyurethanes. The inherent chirality of the monomer unit would impart unique properties to the resulting polymer, such as the ability to selectively recognize other chiral molecules, making them suitable for applications in chiral chromatography, sensors, or asymmetric catalysis.

Peptidomimetics and Drug Design: Incorporating this compound into peptide structures can create peptidomimetics with constrained conformations. nih.gov Such molecules are of significant interest in medicinal chemistry as they can mimic or block the biological activity of natural peptides while having improved stability and bioavailability. nih.gov

Molecular Scaffolds: Similar to amino acids like lysine, this compound can be used as a hub to construct multifunctional molecules where different chemical entities (e.g., fluorophores, targeting agents, therapeutic payloads) are precisely positioned in space. mdpi.com

Integration with Green Chemistry Principles

Future research on this compound will be increasingly guided by the principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances. rsc.org

Key opportunities for integrating green chemistry include:

Enzymatic and Whole-Cell Biocatalysis: As mentioned, biocatalytic methods are a cornerstone of green chemistry. nih.gov They operate in water under mild conditions, are highly selective (reducing byproducts), and utilize renewable biocatalysts. nih.gov Developing enzymatic routes from simple, bio-based feedstocks to this compound is a primary goal. rsc.org

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is crucial. Catalytic methods, such as asymmetric hydrogenation and "hydrogen borrowing" amination, are preferable to stoichiometric reactions that generate large amounts of waste. rsc.org

Use of Greener Solvents: A major focus of green chemistry is reducing the reliance on volatile and hazardous organic solvents. Future work will explore syntheses in safer alternatives, with water being the ideal choice. csic.es Biocatalytic and photoredox-catalyzed reactions in aqueous media are prime examples of this principle in action. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.